2-[(difluoromethyl)sulfanyl]-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Description
This compound is a benzamide derivative featuring a difluoromethylsulfanyl substituent at the 2-position of the benzoyl group and a 2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl side chain. Its structure combines a heterocyclic pyrazole ring fused with a furan moiety, linked via an ethylamine bridge to the benzamide core.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S/c18-17(19)25-15-4-2-1-3-14(15)16(23)20-6-7-22-10-13(9-21-22)12-5-8-24-11-12/h1-5,8-11,17H,6-7H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURDORKTPSIBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(difluoromethyl)sulfanyl]-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzamides modified with a difluoromethyl sulfanyl group and a furan-pyrazole moiety. The structural formula can be represented as follows:
This unique structure contributes to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole and benzamide structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cell lines. In vitro testing of similar compounds has revealed IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines, indicating potent antitumor activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 0.39 | CDK inhibition |
| Compound B | MCF-7 | 0.46 | Apoptosis induction |
| Compound C | NCI-H460 | 0.03 | Autophagy without apoptosis |
Anti-inflammatory Effects
Research has indicated that benzamide derivatives can exhibit anti-inflammatory properties by inhibiting key pathways such as NF-kB and COX-2. The presence of the furan ring in the compound may enhance its ability to modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Targeting Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Apoptosis Induction : The interaction with apoptotic pathways leads to programmed cell death in cancer cells.
- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines and enzymes contributes to its potential therapeutic use in inflammatory conditions.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Pyrazole Derivatives : A study conducted by Fan et al. synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against A549 cell lines, revealing significant apoptotic effects .
- Benzamide Derivatives in Cancer Therapy : Research on benzamide derivatives has shown promising results in inhibiting RET kinase activity, highlighting their potential as anticancer agents .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a difluoromethyl sulfanyl group attached to a benzamide backbone, along with a furan -substituted pyrazole moiety. The synthesis of such compounds typically involves multi-step organic reactions, including the introduction of the difluoromethyl group and the formation of the pyrazole ring.
Synthetic Pathway
The synthesis can be approached through:
- Nucleophilic substitution reactions to introduce the difluoromethyl sulfanyl group.
- Cyclization reactions to form the pyrazole ring from appropriate precursors, such as hydrazines and carbonyl compounds.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:
- Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- The incorporation of difluoromethyl groups often enhances the lipophilicity and metabolic stability of these compounds, making them more effective as drug candidates.
Antimicrobial Activity
The presence of the furan and pyrazole rings in the structure suggests potential antimicrobial properties:
- Compounds containing furan rings are known for their ability to disrupt bacterial cell wall synthesis.
- Preliminary studies on related benzamide derivatives have shown promising results against various bacterial strains.
Fungicidal Activity
The compound's structure resembles that of known fungicides which target succinate dehydrogenase (SDH) in fungi:
- As an SDHI (Succinate Dehydrogenase Inhibitor), it may exhibit broad-spectrum antifungal activity against pathogens affecting crops.
- The furan and pyrazole components can enhance the bioactivity against specific fungal pathogens, making it a candidate for development as a new agricultural fungicide.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison:
Core Benzamide Scaffold : Common in kinase inhibitors and enzyme modulators.
Pyrazole and Heterocyclic Substituents : Influence solubility, target selectivity, and pharmacokinetics.
Sulfur-Containing Groups (e.g., sulfanyl, sulfonamide): Affect redox stability and interaction with cysteine residues in proteins.
Table 1: Comparative Analysis of Structural Analogs
Critical Analysis of Structural and Functional Differences
Solubility and Bioavailability: Pyrazole-containing analogs (e.g., Example 53) with polar groups like chromenone or fluoroaryl exhibit moderate solubility (~50–100 µM in DMSO), whereas sulfur-containing derivatives (e.g., target compound) may require formulation optimization due to hydrophobicity .
Synthetic Accessibility :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(difluoromethyl)sulfanyl]-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with diketones or equivalents, as demonstrated in hydrazone-based syntheses .
- Step 2 : Introduction of the difluoromethylsulfanyl group via nucleophilic substitution or thiol-ene chemistry, leveraging the reactivity of difluoromethylthiolating reagents .
- Step 3 : Coupling the pyrazole-ethylamine intermediate with a benzamide derivative using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Key Considerations : Monitor reaction progress using HPLC or TLC, and optimize solvent systems (e.g., DMF or THF) to enhance solubility of intermediates.
Q. How is the structural integrity of this compound validated?
- Methodology : Use a combination of:
- X-ray crystallography for absolute configuration determination, as applied to structurally related sulfonamide and benzamide derivatives .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. For example, the difluoromethyl group exhibits characteristic splitting patterns in ¹⁹F NMR .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic distribution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodology :
- Assay standardization : Compare results across studies using identical microbial strains (e.g., Staphylococcus aureus ATCC 25923) or cell lines, as variability in strains can lead to conflicting antimicrobial data .
- Dose-response analysis : Perform IC₅₀/EC₅₀ determinations with controlled compound purity (≥95% by HPLC) to minimize batch-to-batch variability .
- Mechanistic studies : Use molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) and validate via enzyme inhibition assays .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the benzamide moiety to improve solubility, balancing the lipophilic difluoromethylsulfanyl group .
- Metabolic stability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots. For example, fluorinated groups often enhance resistance to oxidative degradation .
- Prodrug design : Mask polar groups (e.g., as esters) to enhance bioavailability, followed by enzymatic activation in target tissues .
Q. How can environmental fate studies be designed for this compound?
- Methodology :
- Degradation pathways : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 7–9, UV light exposure) .
- Ecotoxicology : Assess acute toxicity using Daphnia magna or algae models, with LC₅₀/EC₅₀ endpoints, and compare to structurally similar sulfonamides .
- Bioaccumulation potential : Calculate log Kow values experimentally (via shake-flask method) or computationally (QSPR models) to predict partitioning in aquatic systems .
Data Analysis and Interpretation
Q. How should researchers address conflicting data in structure-activity relationships (SAR) for analogs of this compound?
- Methodology :
- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical tools (ANOVA, PCA) to identify outliers or trends .
- Crystallographic alignment : Overlay 3D structures of active/inactive analogs to pinpoint critical pharmacophore features (e.g., hydrogen-bonding motifs) .
- Machine learning : Train models on existing SAR datasets to predict modifications that enhance activity while minimizing toxicity .
Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition potential?
- Methodology :
- Positive/Negative controls : Include known inhibitors (e.g., methotrexate for dihydrofolate reductase) and solvent-only controls to validate assay conditions .
- Time-dependent inhibition : Pre-incubate the compound with the enzyme to distinguish reversible vs. irreversible binding mechanisms .
- Off-target screening : Use kinase or protease panels to assess selectivity, reducing false positives in pharmacological profiling .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
